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Compound of Interest

6,6-Dimethylmorpholine-2-
Compound Name:
carboxylic acid

Cat. No.: B13057420

Get Quote

Executive Summary

6,6-Dimethylmorpholine-2-carboxylic acid (CAS: 2260937-66-2 for HCI salt) is a specialized
heterocyclic building block used in drug discovery.[1] It functions as a constrained amino acid

surrogate and a metabolic blocker. The gem-dimethyl group at the 6-position sterically protects
the adjacent oxygen-bearing carbon from oxidative metabolism while locking the morpholine
ring into a preferred chair conformation, enhancing the selectivity of ligand-protein interactions.

[1]

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6]
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Property Data Notes

6,6-Dimethylmorpholine-2-

IUPAC Name ] ]
carboxylic acid
CAS Number 2260937-66-2 (HCI salt) Free acid is zwitterionic.[1]
Molecular Formula C7H13NOs
Molecular Weight 159.18 g/mol
o ) ] Available as (S), (R), or
Chirality C2 is a chiral center
racemate.
Typical for
pKa (Acid) ~2.5 (Predicted)
-amino acids/ethers.[1]
pKa (Base) ~8.4 (Predicted) Secondary amine.
LogP -1.2t0-0.8 Highly polar, water-soluble.[1]
H-Bond Donors 2 (NH, COOH)
H-Bond Acceptors 4 (N, O-ether, O=C, OH)

Structural Analysis

The molecule features a morpholine ring distorted by the gem-dimethyl group. Unlike the
parent morpholine-2-carboxylic acid, the 6,6-dimethyl analog exhibits a pronounced Thorpe-
Ingold effect (gem-dialkyl effect), which biases the ring formation kinetics and stabilizes specific
chair conformers.[1]

Conformational Analysis

The morpholine ring exists predominantly in a chair conformation. In 6,6-dimethylmorpholine-
2-carboxylic acid, the equilibrium is dictated by the steric bulk of the C6-methyl groups and
the C2-carboxylic acid.[1]

o Dominant Conformer: The C2-carboxylic acid prefers the equatorial position to minimize 1,3-
diaxial interactions.[1]
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o Gem-Dimethyl Effect: At C6, one methyl group is necessarily axial and the other equatorial.
The axial methyl at C6 introduces a 1,3-diaxial interaction with axial hydrogens at C2 and C4
(if N-substituted), creating a "stiff" scaffold that reduces entropic penalty upon binding to
biological targets.
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Figure 1. Conformational equilibrium. The 2-COOH equatorial conformer is thermodynamically
favored.[1]

Synthetic Methodology

The synthesis of 6,6-dimethylmorpholine-2-carboxylic acid requires specific regiochemical
control to ensure the gem-dimethyl group is positioned at C6 (adjacent to oxygen) rather than
C3 or C5.[1] The most robust route involves the cyclization of 1-amino-2-methylpropan-2-ol
with a vicinal dihaloester.[1]

Retrosynthetic Strategy

To obtain the 6,6-dimethyl isomer:
o 01-C6 Fragment: Requires a tertiary alcohol precursor (2-methylpropan-2-ol moiety).[1]

» N4-C5 Fragment: Requires the amine to be attached to a primary carbon adjacent to the
tertiary center.

e Precursor: 1-amino-2-methylpropan-2-ol (CAS: 2854-16-2).[1]
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1-Amino-2-methylpropan-2-ol Ethyl 2,3-dibromopropionate
(H2N-CH2-C(Me)2-OH) (Br-CH2-CH(Br)-COOEt)

Step 1: N-Alkylation
(SN2 displacement of primary Br)

Intermediate:
N-Alkylated Amino Alcohol

Step 2: Cyclization
Intramolecular Williamson Ether Synthesis)

6,6-Dimethylmorpholine-2-carboxylate

Click to download full resolution via product page

Figure 2: Synthetic pathway ensuring correct regiochemistry for the 6,6-dimethyl isomer.[1]

Detailed Experimental Protocol

Objective: Synthesis of 6,6-dimethylmorpholine-2-carboxylic acid hydrochloride.

Reagents:

1-Amino-2-methylpropan-2-ol (1.0 equiv)[1]

Ethyl 2,3-dibromopropionate (1.1 equiv)[1]

Triethylamine (TEA) (2.5 equiv) or Potassium Carbonate (K2COs3)[1]

Solvent: Toluene or Acetonitrile

Hydrolysis Base: Lithium Hydroxide (LiOH)[1]
Step-by-Step Procedure:

o N-Alkylation (Step 1):
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[e]

Dissolve 1-amino-2-methylpropan-2-ol (10 mmol) in anhydrous toluene (50 mL).

o

Add TEA (25 mmol) and cool to 0°C.

[¢]

Dropwise add ethyl 2,3-dibromopropionate (11 mmol).

[¢]

Allow to warm to room temperature and stir for 4 hours. The amine preferentially displaces
the primary bromide (at C3 of the propionate) due to steric accessibility.

e Cyclization (Step 2):

o Heat the reaction mixture to reflux (110°C) for 12—-16 hours. The intramolecular attack of
the tertiary hydroxyl group on the secondary bromide (alpha to ester) closes the ring.

o Note: The gem-dimethyl group accelerates this step via the Thorpe-Ingold effect.[1]
o Cool to room temperature and filter off the ammonium salts.
o Concentrate the filtrate under reduced pressure to yield the crude ethyl ester.

e Hydrolysis & Salt Formation (Step 3):

[¢]

Dissolve the crude ester in THF/Water (1:1, 20 mL).

o

Add LiOH (2.0 equiv) and stir at room temperature for 2 hours.

[e]

Acidify to pH 1 with 4M HCI in dioxane.

o

Concentrate to dryness. Triturate the residue with diethyl ether or acetone to precipitate
the 6,6-dimethylmorpholine-2-carboxylic acid hydrochloride.[1]

o

Yield: Typically 55-65% overall.

Medicinal Chemistry Applications
Metabolic Stability (Metabolic Blocking)

The 6,6-dimethyl substitution is a strategic design element to block oxidative metabolism. In
unsubstituted morpholines, the carbon alpha to the oxygen (C6) is a "soft spot” for Cytochrome
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P450-mediated oxidation (hydroxylation), leading to ring opening.

e Mechanism: The methyl groups replace the abstractable protons at C6, preventing the
formation of the unstable hemiacetal intermediate.

e Result: Significantly increased half-life (

) and reduced clearance (

) in microsome stability assays.

Bioisosterism

This scaffold serves as a constrained bioisostere for:
e Proline: Provides a kink in the peptide chain but with higher polarity and solubility.

e Pipecolic Acid: A six-membered ring analog with altered vector orientation of the carboxylic
acid.[1]

Solubility Enhancement

The morpholine oxygen lowers the LogP compared to a cyclohexane or piperidine ring (LogP ~
-1.0), improving the aqueous solubility of lipophilic drug candidates when appended as a
solubilizing tail.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylmorpholine-2-carboxylic-acid-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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